molecular formula C15H11ClF3NO3 B035198 Ethyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate CAS No. 105626-86-6

Ethyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate

Cat. No.: B035198
CAS No.: 105626-86-6
M. Wt: 345.7 g/mol
InChI Key: TUPASNXVBALDOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, which are linked to an ethyl benzoate moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-ol with ethyl 4-hydroxybenzoate. This reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether bond, resulting in the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyridine ring or the benzoate moiety.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted pyridine derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

Ethyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of agrochemicals and other industrial products due to its unique chemical properties.

Comparison with Similar Compounds

Ethyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate can be compared with other similar compounds, such as:

    Ethyl 4-((3-(trifluoromethyl)pyridin-2-yl)oxy)benzoate: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

    This compound derivatives: Variations in the substituents on the pyridine or benzoate rings can lead to differences in chemical and biological properties.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO3/c1-2-22-14(21)9-3-5-11(6-4-9)23-13-12(16)7-10(8-20-13)15(17,18)19/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPASNXVBALDOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371408
Record name Ethyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105626-86-6
Record name Ethyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.